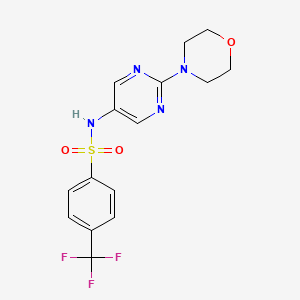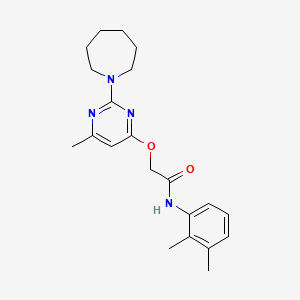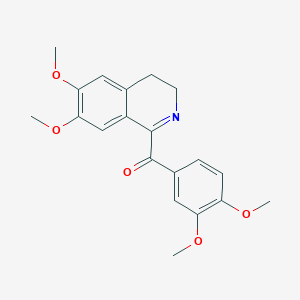![molecular formula C19H17ClN2O3S B2664871 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine CAS No. 1251680-70-2](/img/structure/B2664871.png)
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” is a complex organic molecule. It contains a fluorophenyl group attached to a piperazine ring, which is further attached to an indolizine group via a carbonyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease .Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity and Receptor Affinity
Research has highlighted the synthesis and evaluation of compounds similar to "2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine" for their neuroleptic activity and receptor affinity. One study synthesized a series of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position, finding potent dopamine D-2 and serotonin 5-HT2 receptor affinity. The derivatives inhibited quipazine-induced head twitches in rats, indicating central 5-HT2 receptor antagonism. Some derivatives were found to be noncataleptogenic or only weakly cataleptogenic, resembling the profile of the atypical neuroleptic clozapine, which suggests their potential use in developing new neuroleptic drugs with fewer side effects (Perregaard et al., 1992).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of similar compounds with enzymes and receptors. A study involving crystal structure and Hirshfeld surface analysis, along with DFT calculations and molecular docking studies, investigated pyridine derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). This enzyme is associated with increased sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres, indicating the therapeutic potential of these compounds in cancer treatment (Venkateshan et al., 2019).
Potential CNS Agents
Another area of application includes the synthesis and evaluation of 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds for potential central nervous system (CNS) agent activity. These compounds were evaluated for their potential neuroleptic activity, showing that some derivatives possess neuroleptic-like activity, potentially based on an antidopaminergic property. This research suggests the interest in these ring systems as novel classes of neuroleptics, potentially offering new avenues for CNS disorder treatments (Hino et al., 1988).
Ligands for Receptors
The synthesis and in vitro characterization of fluoroethoxy substituted derivatives as analogs of selective D4 receptor ligands highlighted their potent receptor binding and selectivity, especially for the dopamine D4 subtype over D2 receptors. This research indicates the potential of these compounds in developing imaging probes for positron emission tomography (PET) with improved receptor affinity and selectivity, which could significantly contribute to neurological research and diagnostics (Tietze et al., 2006).
Wirkmechanismus
While the specific mechanism of action for “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” is not available, a related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been studied. FPMINT is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Zukünftige Richtungen
The future directions for research on “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds as inhibitors of ENTs , it could be worthwhile to investigate whether “this compound” has similar activity.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-7-9-15(10-8-14)22-13-18(19(23)21-11-3-4-12-21)26(24,25)17-6-2-1-5-16(17)22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYQZKJWOVQOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2664790.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2664791.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2664797.png)





![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2664809.png)
![Ethyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2664810.png)

